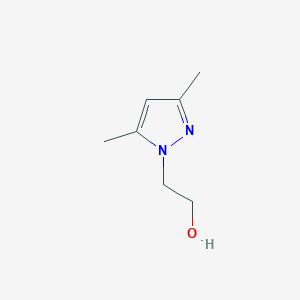

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Description

The exact mass of the compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6-5-7(2)9(8-6)3-4-10/h5,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJJEKYPEQXOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293480 | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20000-80-0 | |

| Record name | 20000-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Abstract

This comprehensive technical guide details the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides a thorough understanding of the synthetic pathway, encompassing the foundational Paal-Knorr pyrazole synthesis followed by a robust N-alkylation. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles, mechanistic insights, and practical considerations for a successful and reproducible synthesis. All protocols are presented with an emphasis on safety, efficiency, and high-purity outcomes, supported by detailed characterization data and references to authoritative literature.

Introduction: The Significance of Pyrazole-Containing Scaffolds

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged structures in the realm of drug discovery and development. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them ideal scaffolds for designing bioactive molecules.[1][2][3][4][5] The incorporation of a pyrazole nucleus can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency and selectivity.[5]

The target molecule of this guide, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, is a versatile intermediate. The presence of a primary alcohol functional group provides a convenient handle for further chemical modifications, allowing for its incorporation into a wide array of more complex molecular architectures. This makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. This guide will provide a detailed and reliable pathway to access this important chemical entity.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is efficiently achieved through a two-step sequence. The first step involves the synthesis of the pyrazole core, 3,5-dimethylpyrazole, via the well-established Paal-Knorr condensation. The second step is the selective N-alkylation of the pyrazole ring with a suitable two-carbon electrophile to introduce the hydroxyethyl moiety.

Figure 1: Overall synthetic pathway for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

The formation of the 3,5-dimethylpyrazole ring is a classic example of the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, acetylacetone (a 1,3-diketone) reacts with hydrazine hydrate.

Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Figure 2: Simplified mechanism of the Paal-Knorr pyrazole synthesis.

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine sulfate (0.50 mol) in a 10% aqueous solution of sodium hydroxide (400 mL). Cool the solution to 15 °C in an ice bath.

-

Reaction: While maintaining the temperature at approximately 15 °C, add acetylacetone (0.50 mol) dropwise to the stirred solution over a period of 30 minutes.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 15 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water (200 mL) to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic extracts and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dimethylpyrazole.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as n-hexane or petroleum ether to afford white crystalline needles.

| Parameter | Value |

| Yield | Typically 80-90% |

| Melting Point | 106-108 °C |

Step 2: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

The second step involves the N-alkylation of the synthesized 3,5-dimethylpyrazole with 2-chloroethanol in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Mechanism: The base deprotonates the pyrazole ring at the N-1 position, generating a nucleophilic pyrazolate anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with 2-chloroethanol, displacing the chloride and forming the desired N-C bond.

Figure 3: Simplified mechanism of the N-alkylation of 3,5-dimethylpyrazole.

Protocol:

-

Reaction Setup: To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 2-chloroethanol (1.2 eq) dropwise to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol as a light yellow to yellow solid.

| Parameter | Value |

| Purity | >97% |

| Appearance | Light yellow to yellow solid |

Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following are the expected analytical data for 3,5-dimethylpyrazole and the final product.

3,5-Dimethylpyrazole

-

¹H NMR (CDCl₃, 400 MHz): δ 5.80 (s, 1H, pyrazole-H4), 2.25 (s, 6H, 2 x CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.1 (C3/C5), 106.4 (C4), 12.9 (CH₃).

-

IR (KBr, cm⁻¹): 3450-3200 (N-H stretch, broad), 2920 (C-H stretch), 1590 (C=N stretch).

-

Mass Spectrum (EI): m/z (%) = 96 (M⁺).

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

-

¹H NMR (CDCl₃, 400 MHz): δ 5.75 (s, 1H, pyrazole-H4), 4.05 (t, J = 5.2 Hz, 2H, N-CH₂), 3.90 (t, J = 5.2 Hz, 2H, CH₂-OH), 2.20 (s, 3H, CH₃), 2.15 (s, 3H, CH₃), 2.00 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.5 (C5), 139.0 (C3), 105.5 (C4), 61.5 (CH₂-OH), 52.0 (N-CH₂), 13.5 (CH₃), 11.0 (CH₃).

-

IR (KBr, cm⁻¹): 3400-3200 (O-H stretch, broad), 2925 (C-H stretch), 1580 (C=N stretch), 1050 (C-O stretch).

-

Mass Spectrum (EI): m/z (%) = 140 (M⁺), 109 (M⁺ - CH₂OH).

Safety Considerations

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium hydride is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

2-Chloroethanol is toxic and readily absorbed through the skin. Wear appropriate gloves and handle in a fume hood.

-

Acetylacetone is a flammable liquid and an irritant.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This technical guide provides a detailed and reliable methodology for the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable building block for their synthetic endeavors in drug discovery and materials science. The provided mechanistic insights and characterization data serve to enhance the understanding and reproducibility of the synthesis, empowering scientists to further explore the potential of this versatile pyrazole derivative.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- Meskini, I., Daoudi, M., Daran, J.-C., Kerbal, A., & Zouihri, H. (2010). Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1965.

- McLauchlan, C. C., Smith, B. L., Pippins, R. S., & Nelson, B. M. (2011). 2,2,2-Tris(pyrazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1133–o1134.

- Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1835-1855.

- Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959–1968.

-

NIST. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2020). The FT-IR spectrum of 3,5-dimethylpyrazole. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Image]. Retrieved from [Link]

-

MySkin-Recipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. Retrieved from [Link]

-

MySkin-Recipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity, offering field-proven insights and detailed methodologies for its study and application.

Introduction and Significance

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of a wide array of biologically active molecules.[1] The pyrazole scaffold is a key pharmacophore in numerous approved drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The incorporation of a hydroxyethyl group at the N1 position of the 3,5-dimethylpyrazole core introduces a versatile functional handle for further molecular elaboration, making it a valuable building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] Furthermore, the nitrogen atoms of the pyrazole ring and the hydroxyl group can act as ligands for metal coordination, suggesting applications in catalysis and materials science.[4]

Synthesis and Purification

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is typically achieved through the condensation reaction of 3,5-dimethylpyrazole with a suitable two-carbon electrophile bearing a protected or masked hydroxyl group, followed by deprotection. A common and efficient method involves the direct N-alkylation of 3,5-dimethylpyrazole with 2-chloroethanol or ethylene oxide.

Causality Behind Experimental Choices

The choice of reagents and conditions for this synthesis is dictated by the principles of nucleophilic substitution. 3,5-dimethylpyrazole, while aromatic, possesses a nucleophilic N-H proton that can be deprotonated by a base to form the pyrazolate anion, a potent nucleophile. However, direct alkylation without a base is also possible, though it may be slower. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base and leaving the pyrazolate anion more reactive. The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting side reactions.

Detailed Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

-

Reaction Setup: To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) as a base.

-

Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (1.2 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [3] |

| Molecular Weight | 154.19 g/mol | Calculated |

| CAS Number | 20000-80-0 | [5] |

| Appearance | Solid (at room temperature) | [6] |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in polar organic solvents like ethanol, methanol, and DMSO. The solubility of the parent 3,5-dimethylpyrazole is high in ethanol.[7] | Inferred |

Spectroscopic Characterization

The structural elucidation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.

-

Expected Chemical Shifts (in CDCl₃):

-

~5.8 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the pyrazole ring.

-

~4.0 ppm (t, 2H): A triplet for the methylene protons adjacent to the nitrogen atom (-N-CH₂-).

-

~3.8 ppm (t, 2H): A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

~2.2 ppm (s, 3H): A singlet for the methyl protons at the C3 position of the pyrazole ring.

-

~2.1 ppm (s, 3H): A singlet for the methyl protons at the C5 position of the pyrazole ring.

-

Broad singlet (variable): The hydroxyl proton (-OH) signal is typically broad and its chemical shift can vary depending on concentration and solvent.

-

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Expected Chemical Shifts (in CDCl₃):

-

~148 ppm: C5 of the pyrazole ring.

-

~139 ppm: C3 of the pyrazole ring.

-

~105 ppm: C4 of the pyrazole ring.

-

~62 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

-

~50 ppm: Methylene carbon adjacent to the nitrogen atom (-N-CH₂-).

-

~13 ppm: Methyl carbon at the C5 position.

-

~11 ppm: Methyl carbon at the C3 position.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Absorption Bands:

-

3400-3200 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

3100-3000 cm⁻¹: C-H stretching of the pyrazole ring.

-

2980-2850 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~1550 cm⁻¹: C=N stretching of the pyrazole ring.

-

1260-1050 cm⁻¹: C-O stretching of the primary alcohol.

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 154).

-

Loss of CH₂OH (m/z = 123): Cleavage of the side chain can lead to a fragment corresponding to the 3,5-dimethylpyrazolyl-methyl cation.

-

Loss of C₂H₄O (m/z = 110): Fragmentation involving the entire ethanol side chain.

-

Base Peak: The most stable fragment, which is often the pyrazole ring itself or a derivative.

-

Diagram of Spectroscopic Analysis Workflow:

Caption: Workflow for the spectroscopic characterization of the target compound.

Reactivity

The reactivity of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is governed by the pyrazole ring and the primary alcohol functional group.

Reactions of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, typically at the C4 position. However, the N-substitution at the 1-position can influence the reactivity. The nitrogen atoms can also act as ligands to coordinate with metal ions.

Reactions of the Hydroxyl Group

The primary alcohol is a versatile functional group that can undergo a variety of transformations:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents (e.g., PCC, PDC, or Jones reagent).

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst yields esters.

-

Etherification: The hydroxyl group can be converted to an ether via the Williamson ether synthesis or by reaction with an alkyl halide under basic conditions.

-

Halogenation: The hydroxyl group can be replaced by a halogen using reagents such as SOCl₂ or PBr₃.

Applications in Drug Development and Research

The unique combination of a pyrazole core and a reactive hydroxyl group makes 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol a highly attractive building block in several areas:

-

Medicinal Chemistry: It serves as a precursor for the synthesis of novel drug candidates with potential anti-inflammatory, anticancer, and antimicrobial activities.[2][8] The hydroxyl group allows for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

-

Coordination Chemistry: The molecule can act as a bidentate ligand, coordinating to metal centers through one of the pyrazole nitrogen atoms and the hydroxyl oxygen. These metal complexes can be explored for their catalytic activity or as novel materials with interesting magnetic or optical properties.[4]

-

Agrochemicals: Pyrazole derivatives are known to possess insecticidal and herbicidal properties, and this compound can be used as a starting material for the development of new agrochemicals.[3]

Safety and Handling

Conclusion

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is a versatile and valuable building block with significant potential in drug discovery and materials science. Its straightforward synthesis, combined with the rich reactivity of its pyrazole and alcohol functionalities, provides a robust platform for the creation of diverse and complex molecular architectures. This guide has provided a detailed overview of its chemical properties, offering a foundation for its effective utilization in research and development.

References

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles]([Link])

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol [myskinrecipes.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. 20000-80-0|2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol|BLD Pharm [bldpharm.com]

- 6. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.ca [fishersci.ca]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. greenfield.com [greenfield.com]

- 12. angenechemical.com [angenechemical.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Foreword: The Significance of Crystalline Form in Drug Discovery

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of rational design and optimization. For researchers and scientists, this structural blueprint provides invaluable insights into a compound's physicochemical properties, including solubility, stability, and bioavailability. It is this fundamental understanding that transforms a promising molecule into a viable therapeutic agent. This guide offers an in-depth technical exploration of the crystal structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. Pyrazole derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, making them a fertile ground for pharmaceutical innovation.[1][2][3][4][5] This document is intended to serve as a comprehensive resource for professionals in the field, detailing the experimental methodologies for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction.

Synthesis and Crystallization: From Liquid to Lattice

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocol outlined below is a representative method adapted from established procedures for similar pyrazole derivatives.[6]

Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

The synthesis of the title compound is typically achieved through a condensation reaction between 3,5-dimethylpyrazole and 2-bromoethanol. This straightforward approach offers high yields and purity.

Experimental Protocol:

-

Reaction Setup: To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Addition of Reagent: While stirring at room temperature, add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Diagram: Synthetic Workflow

Caption: A schematic overview of the synthetic and purification process for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol.

Crystal Growth for X-ray Diffraction

The production of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and meticulous control over crystallization conditions.[7][8] The slow evaporation technique is a common and effective method for obtaining high-quality crystals of organic compounds.

Experimental Protocol:

-

Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent or a mixture of solvents. A good starting point is a solvent in which the compound is sparingly soluble at room temperature. For the title compound, a mixture of ethanol and hexane is a viable option.

-

Preparation: Prepare a saturated or near-saturated solution of the compound in a clean vial.

-

Slow Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent. This process should ideally occur over several days to weeks in a vibration-free environment.

-

Crystal Harvesting: Once well-formed crystals of sufficient size (typically > 0.1 mm in all dimensions) have appeared, carefully harvest them from the mother liquor using a nylon loop.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10][11]

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.

Diagram: X-ray Crystallography Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. mkuniversity.ac.in [mkuniversity.ac.in]

- 11. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, experimental protocols, and theoretical considerations.

Introduction: The Structural Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and serving as versatile ligands in coordination chemistry. The compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol incorporates the stable 3,5-dimethylpyrazole moiety, a key pharmacophore, with a reactive primary alcohol functionality. This structure makes it a valuable intermediate in the synthesis of more complex molecules, including potential antibacterial and anticancer agents.[1] Accurate structural confirmation and purity assessment are paramount, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose.

Predicted ¹H NMR Spectral Analysis

While a publicly available, fully assigned experimental spectrum for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is not readily found, a highly accurate prediction of its ¹H NMR spectrum can be constructed based on the extensive data available for analogous structures and fundamental NMR principles. The expected spectrum is a composite of signals arising from the 3,5-dimethylpyrazole core and the N-linked 2-hydroxyethyl chain.

The analysis below is presented for a spectrum recorded in deuterated chloroform (CDCl₃), a common non-polar solvent, and contrasted with expected behavior in deuterated dimethyl sulfoxide (DMSO-d₆), a polar aprotic solvent that influences exchangeable protons.

Molecular Structure and Proton Environments

The structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol features five distinct proton environments, as illustrated below.

Figure 1: Molecular structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol showing distinct proton environments (a-f).

Tabulated Spectral Data

The predicted ¹H NMR data for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol in CDCl₃ and DMSO-d₆ are summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Proton Label | Predicted δ (CDCl₃, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Predicted Integration | Predicted δ (DMSO-d₆, ppm) | Notes |

| (a) C3-CH₃ | ~2.25 | Singlet (s) | - | 3H | ~2.10 | The chemical shift is consistent with methyl groups on a pyrazole ring. |

| (c) C5-CH₃ | ~2.20 | Singlet (s) | - | 3H | ~2.05 | May be slightly upfield compared to the C3-methyl due to electronic effects of the N1-substituent. |

| (b) C4-H | ~5.80 | Singlet (s) | - | 1H | ~5.75 | The lone proton on the pyrazole ring, appearing as a sharp singlet. |

| (d) N-CH₂ | ~4.05 | Triplet (t) | ~5.5 | 2H | ~3.95 | Deshielded by the adjacent nitrogen atom. Coupled to the (e) protons. |

| (e) CH₂-OH | ~3.85 | Triplet (t) | ~5.5 | 2H | ~3.60 | Coupled to the (d) protons. |

| (f) OH | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | - | 1H | ~4.65 (t, J≈5.5) | Chemical shift is highly dependent on concentration and temperature. In DMSO-d₆, hydrogen bonding to the solvent slows exchange, often resulting in a triplet due to coupling with the adjacent CH₂ group. |

Detailed Peak Assignments and Rationale

-

C3-CH₃ and C5-CH₃ (a, c): The two methyl groups on the pyrazole ring are expected to appear as sharp singlets. Based on data for 3,5-dimethylpyrazole and its derivatives, these signals typically resonate in the range of 2.1-2.3 ppm.[2][3][4] In 1-substituted 3,5-dimethylpyrazoles, the C5-methyl is often observed at a slightly higher field (lower ppm) than the C3-methyl.

-

C4-H (b): The single proton at the 4-position of the pyrazole ring is in a distinct electronic environment and does not have any adjacent protons to couple with, thus it will appear as a sharp singlet. Its chemical shift is anticipated to be around 5.80 ppm in CDCl₃.[3]

-

N-CH₂-CH₂-OH (d, e): The two methylene groups of the hydroxyethyl substituent form an A₂B₂ spin system, which, due to their different chemical environments, will appear as two triplets. The methylene group attached to the nitrogen (N-CH₂, d) is more deshielded and will appear further downfield, likely around 4.05 ppm. The methylene group attached to the hydroxyl group (CH₂-OH, e) will be slightly more shielded, appearing around 3.85 ppm. The coupling between these two adjacent methylene groups (³JHH) in an acyclic system is typically in the range of 6-8 Hz, which would result in two distinct triplets.[5]

-

OH (f): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, temperature, and concentration, which affect hydrogen bonding and the rate of chemical exchange.

-

In CDCl₃: This proton will likely appear as a broad singlet that can range from 1.5 to 3.0 ppm or even broader. At low concentrations and with very dry solvent, coupling to the adjacent CH₂ group might be observed.

-

In DMSO-d₆: DMSO is a hydrogen bond acceptor, which slows down the exchange rate of the hydroxyl proton. Consequently, the OH signal is typically sharper and appears as a triplet due to coupling with the adjacent CH₂ group (e), with a coupling constant similar to that between the two methylene groups. The chemical shift is also shifted downfield, often appearing around 4.65 ppm.[6]

-

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, adherence to a standardized protocol is crucial.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-10 mg of the solid 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol.

-

Solvent Selection and Addition:

-

Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity to minimize impurity peaks.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

-

Dissolution: Gently vortex or shake the vial until the sample is completely dissolved. If the sample does not fully dissolve, it may be necessary to use a different solvent or gently warm the sample.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution. A common method is to pass the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Sample Transfer and Volume Check: The final volume in the NMR tube should be approximately 0.55-0.6 mL, which corresponds to a column height of about 4 cm.[8]

-

Referencing: If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) for referencing the chemical shifts to 0.00 ppm. Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃; DMSO-d₅ at 2.50 ppm in DMSO-d₆).[7]

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For a standard ¹H spectrum, 16-32 scans are typically sufficient.

-

Workflow Diagram for Sample Preparation

Figure 2: Standard workflow for preparing a ¹H NMR sample of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol.

Conclusion

The ¹H NMR spectrum of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol provides a clear and unambiguous fingerprint of its molecular structure. By understanding the characteristic chemical shifts of the pyrazole core and the hydroxyethyl substituent, as well as the expected coupling patterns, researchers can confidently verify the identity and purity of this important synthetic intermediate. The choice of solvent, particularly for observing the hydroxyl proton, plays a critical role in the detailed interpretation of the spectrum. The protocols and predictive analysis outlined in this guide serve as a robust resource for scientists working with this and related pyrazole derivatives.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of some novel 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanols as antimicrobial agents. Retrieved from [Link]

-

Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of vicinal proton–proton coupling constants 3 J HH from density functional theory calculations. Retrieved from [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - NMR Sample Preparation. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants Coupling Constants the chemical shift. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

-

Amazon Web Services. (n.d.). 1H NMR (400 MHz, CDCl3) δ 3. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants Coupling Constants the chemical shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

Sources

- 1. Synthesis and X-Ray Structure of [N,N-Bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane](3,5-dimethylpyrazole) copper(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Determination of Polypyrazolylborates: K[HB(3,5-C5H7N2)3] and HB(3,5-C5H7N2)3Cu(CO) — Adam Cap [adamcap.com]

- 3. rsc.org [rsc.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. chem.washington.edu [chem.washington.edu]

A Comprehensive Guide to the 13C NMR Spectroscopic Analysis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

This in-depth technical guide provides a detailed exploration of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural information that can be derived from the 13C NMR spectrum of this compound, outlines the methodology for data acquisition, and offers insights into the interpretation of the spectral data.

Introduction

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical agents.[1][2] The pyrazole moiety is a common scaffold in a multitude of biologically active compounds.[3][4] A thorough structural characterization is paramount for ensuring the identity and purity of this intermediate, and 13C NMR spectroscopy is an indispensable tool for this purpose. This guide will delve into the intricacies of the 13C NMR data of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, providing a foundational understanding for its application in research and development.

Predicted 13C NMR Data and Structural Assignment

The 13C NMR spectrum of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is expected to exhibit distinct signals for each of the seven unique carbon atoms in the molecule. The chemical shifts of these carbons are influenced by their local electronic environment, including hybridization, substituent effects, and proximity to heteroatoms.

Below is a table summarizing the predicted 13C NMR chemical shifts for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, based on established data for pyrazole derivatives and related structures.[5][6][7] The assignments are made with reference to the molecular structure depicted in the diagram below.

Table 1: Predicted 13C NMR Chemical Shifts for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol in CDCl3

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C3 | 148 - 152 | The C3 carbon of the pyrazole ring, being adjacent to a nitrogen atom and bearing a methyl group, is expected to resonate in this downfield region.[5] |

| C4 | 104 - 107 | The C4 carbon, a methine in the pyrazole ring, typically appears in this range.[8] |

| C5 | 139 - 143 | Similar to C3, the C5 carbon is adjacent to a nitrogen and substituted with a methyl group, leading to a downfield shift.[5] |

| C6 (CH2-N) | 50 - 55 | This methylene carbon is directly attached to the pyrazole nitrogen, resulting in a significant downfield shift compared to a typical aliphatic CH2 group. |

| C7 (CH2-OH) | 59 - 63 | The presence of the electron-withdrawing hydroxyl group deshields this methylene carbon, causing it to appear in this region. |

| C8 (CH3 at C3) | 13 - 16 | Methyl groups attached to the C3 position of a pyrazole ring typically resonate in this upfield region.[5] |

| C9 (CH3 at C5) | 10 - 13 | Methyl groups at the C5 position of a pyrazole ring are generally observed at a slightly more upfield position compared to those at C3.[5] |

To aid in the visualization of the carbon assignments, the molecular structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol with numbered carbons is provided below.

Figure 1: Molecular structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol with carbon numbering.

Experimental Protocol for 13C NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality 13C NMR spectrum of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used, which may lead to slight variations in chemical shifts due to solvent effects.[5][9]

-

Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers often reference the residual solvent peak.

2. NMR Spectrometer Setup:

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution and sensitivity.

-

Probe: A broadband or dual-channel probe tuned to the 13C frequency is required.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed.

-

Spectral Width: A spectral width of approximately 200-220 ppm is generally sufficient to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis if needed.

-

Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, 128 to 1024 scans are adequate for a good signal-to-noise ratio.

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

In-depth Interpretation and Advanced Techniques

While a standard 1D 13C NMR spectrum provides valuable information, unambiguous assignment of all carbon signals often requires the use of two-dimensional (2D) NMR techniques.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This is extremely useful for identifying the CH, CH2, and CH3 groups. For instance, the signal for C4 would show a correlation to the H4 proton, and the signals for C6 and C7 would correlate with their respective methylene protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are two or three bonds apart. This is crucial for assigning quaternary carbons and for confirming the connectivity of the molecular skeleton. For example, the protons of the methyl group at C8 (H8) would show correlations to C3 and C4, confirming the position of this methyl group.

The following diagram illustrates the workflow for a comprehensive NMR-based structural elucidation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol.

Figure 2: Workflow for the structural elucidation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol using NMR spectroscopy.

Conclusion

The 13C NMR spectrum is a powerful tool for the structural characterization of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. By understanding the expected chemical shifts and employing a systematic approach to data acquisition and interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate. The integration of 1D and 2D NMR techniques provides a robust and self-validating system for complete structural assignment, ensuring the scientific integrity of subsequent research and development activities.

References

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

-

Elguero, J., Marzin, C., & Roberts, J. D. (1974). Carbon-13 magnetic resonance studies of azoles. Tautomerism, substituent effects, and protonation. The Journal of Organic Chemistry, 39(24), 3577-3582. [Link]

-

Cabildo, P., Claramunt, R. M., & Elguero, J. (1983). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance, 21(10), 603-607. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]

-

Al-Ghorbani, M., El-Gohary, N. S., Shaaban, M. R., & El-Sayed, R. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 21(1), 97. [Link]

-

Ahmad, V. U., Iqbal, S., & Niazi, A. H. (1986). 13C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Magnetic Resonance in Chemistry, 24(4), 307-310. [Link]

- Breitmaier, E., & Voelter, W. (2007).

-

Elguero, J., & Goya, P. (2008). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 46(12), 1155-1158. [Link]

-

MySkinRecipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. Retrieved from [Link]

- Al-Hourani, B. J. (2011). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Journal of Basrah Researches (Sciences), 37(3 A), 33-41.

-

Pomarnacka, E., & Gdaniec, M. (2016). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. ARKIVOC, 2016(4), 22-43. [Link]

-

Al-Zaydi, K. M. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 24(18), 3298. [Link]

-

SpectraBase. (n.d.). 2-(3,5-Diphenyl-1H-pyrazol-1-yl)ethanol, methyl ether - Optional[13C NMR]. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). Retrieved from [Link]

- Kumar, G. S., Reddy, Y. T., Reddy, C. S., & Kumar, C. N. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.

-

MySkinRecipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol. Retrieved from [Link]

Sources

- 1. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol [myskinrecipes.com]

- 2. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-ethanol [myskinrecipes.com]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Introduction: The Structural Significance of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a 3,5-dimethylpyrazole nucleus N-substituted with an ethanol side chain. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of both a hydroxyl group and a nitrogen-rich heterocyclic ring makes this molecule a versatile ligand and a valuable synthon in drug development.

Accurate structural confirmation and quality assessment are paramount in the synthesis and application of such molecules. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and probing the molecular structure. This guide offers a detailed exploration of the IR spectroscopic signature of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, grounded in first principles and supported by established spectroscopic data.

Part 1: Theoretical Vibrational Mode Analysis

Before interpreting an experimental spectrum, it is essential to predict the expected vibrational frequencies based on the molecule's constituent functional groups. The structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol contains several distinct bonds, each with a characteristic vibrational energy.

Caption: Molecular structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol with key functional groups highlighted.

High-Frequency Region (>2500 cm⁻¹)

-

O-H Stretching: The most prominent feature in the spectrum is expected to be the stretching vibration of the hydroxyl (-OH) group. Due to intermolecular hydrogen bonding in the condensed phase (liquid or solid), this peak will appear as a very broad and intense band, typically spanning the 3500-3200 cm⁻¹ region.[3][4] The breadth of the peak is a direct consequence of the different hydrogen-bonding environments within the sample.[5]

-

C-H Stretching: Two main types of C-H stretching vibrations will be present:

-

sp² C-H (Pyrazole Ring): The single C-H bond on the pyrazole ring (at position 4) is expected to absorb in the 3100-3000 cm⁻¹ range, characteristic of C-H bonds on aromatic or heteroaromatic rings.[6] This peak is often of medium to weak intensity.

-

sp³ C-H (Aliphatic): The methyl groups and the ethyl bridge contain numerous sp³-hybridized C-H bonds. These will give rise to a series of strong, sharp absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[7]

-

Fingerprint Region (1700-600 cm⁻¹)

This region contains a wealth of structural information from various stretching and bending modes.

-

C=N and C=C Stretching (Pyrazole Ring): The pyrazole ring contains conjugated double bonds. These ring stretching vibrations typically produce a set of two to four sharp bands of variable intensity in the 1650-1430 cm⁻¹ region.[6][8] For pyrazole derivatives, a C=N stretching mode is often observed around 1610-1550 cm⁻¹.[6]

-

C-H Bending:

-

Methyl (CH₃) and Methylene (CH₂): Asymmetric and symmetric bending vibrations (scissoring) of the aliphatic C-H bonds will appear around 1465 cm⁻¹ and 1375 cm⁻¹ (for methyl umbrella mode).[5]

-

-

C-O Stretching: As a primary alcohol, the molecule should exhibit a strong C-O stretching band. This absorption is a key diagnostic peak and is expected to appear in the 1070-1000 cm⁻¹ range.[3][4]

-

C-N Stretching: The spectrum will contain contributions from C-N stretching within the pyrazole ring and the C-N bond connecting the ring to the ethanol side chain. These vibrations typically occur in the 1350-1000 cm⁻¹ range and can be of variable intensity.[9][10]

Part 2: Experimental Protocol: Acquiring the Spectrum

A self-validating protocol ensures reproducibility and accuracy. The following methodology outlines the steps for obtaining a high-quality FTIR spectrum using a common laboratory setup.

Caption: Standard workflow for FTIR-ATR spectroscopic analysis.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent contamination from previous samples.

-

-

Background Collection (Self-Validation Step):

-

With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (CO₂, water vapor) and the crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

-

Causality: Failure to acquire an accurate background is the most common source of spectral artifacts, such as large CO₂ peaks around 2360 cm⁻¹.

-

-

Sample Application:

-

Place a small amount of the 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol sample directly onto the ATR crystal. If the sample is a liquid, one or two drops are sufficient. If it is a solid, ensure good contact is made between the solid and the crystal surface, often using a pressure clamp.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typical parameters for routine analysis are a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans.

-

Expertise: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.

-

-

Data Processing:

-

The raw data should be processed using the spectrometer software. This includes an automated ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, as well as a baseline correction to produce a flat spectral baseline.

-

Part 3: Spectral Interpretation and Data Summary

The following table summarizes the expected key absorption bands for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol and provides a guide for interpreting an experimental spectrum.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| 3500 - 3200 | O-H (Alcohol), H-bonded Stretch | Strong, Very Broad |

| 3100 - 3000 | C-H (Pyrazole Ring), Stretch | Medium to Weak, Sharp |

| 2960 - 2850 | C-H (Aliphatic), Stretch | Strong, Sharp |

| 1610 - 1550 | C=N (Pyrazole Ring), Stretch | Medium, Sharp |

| 1550 - 1430 | C=C (Pyrazole Ring), Stretch | Medium to Weak, Sharp |

| ~1465 | C-H (CH₂/CH₃), Bending | Medium |

| ~1375 | C-H (CH₃), Bending | Medium |

| 1070 - 1000 | C-O (Primary Alcohol), Stretch | Strong, Sharp |

| 1350 - 1000 | C-N (Ring and Side-chain), Stretch | Medium to Weak |

Analysis Narrative

Upon acquiring the spectrum, the first feature to identify is the prominent, broad absorption band in the 3500-3200 cm⁻¹ region, which is the definitive signature of the hydroxyl group.[3][9] Its presence confirms the "ethanol" portion of the molecule. Immediately adjacent, at wavenumbers just below 3000 cm⁻¹, a cluster of strong, sharp peaks confirms the aliphatic C-H bonds of the methyl and ethyl groups.[7] A weaker, sharp peak may be visible just above 3000 cm⁻¹, corresponding to the lone C-H on the pyrazole ring.[6]

Moving into the fingerprint region, the presence of the pyrazole ring is confirmed by a series of sharp bands between 1610 cm⁻¹ and 1430 cm⁻¹, which arise from the stretching of C=N and C=C bonds within the heterocyclic system.[8][11] The most crucial peak for confirming the primary alcohol structure is the strong C-O stretch, which should be clearly visible around 1050 cm⁻¹.[4] This, in conjunction with the O-H stretch, provides unambiguous evidence for the -CH₂OH moiety. The complex pattern of weaker bands throughout the fingerprint region arises from various C-N stretches and C-H bends, providing a unique "fingerprint" for the molecule that can be used for identification against a reference standard.

Conclusion

The infrared spectrum of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol is rich with information that allows for robust structural verification. By systematically analyzing the key absorption bands—the broad O-H stretch, the distinct sp³ and sp² C-H stretches, the pyrazole ring vibrations, and the strong C-O stretch—researchers and drug development professionals can rapidly confirm the identity and purity of the compound. This guide provides the theoretical foundation and practical methodology to confidently apply IR spectroscopy as a critical analytical tool in the scientific workflow.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (2015, August 8). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

Semantic Scholar. (1989). A vibrational assignment for pyrazole. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p -tolyldiazenyl)-1H-Pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles. Retrieved from [Link]

-

ResearchGate. (2022, August 9). Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. Retrieved from [Link]

-

ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

-

MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (2015, August 6). Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones. Retrieved from [Link]

-

ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (2022, December 12). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

-

PubMed. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Retrieved from [Link]

-

MDPI. (2002). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. adichemistry.com [adichemistry.com]

- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 5. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, a substituted N-heterocycle of interest to researchers in medicinal chemistry and drug development. By delving into the principles of its ionization and fragmentation, this document serves as a valuable resource for scientists aiming to characterize this and similar molecules.

Introduction: The Structural Rationale for Mass Spectrometric Interrogation

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol (MW: 154.21 g/mol , Formula: C8H14N2O) possesses a unique combination of chemical functionalities that dictate its behavior under mass spectrometric conditions. The molecule comprises a stable 3,5-dimethylpyrazole ring, an N-ethyl linker, and a terminal primary alcohol. Understanding the interplay of these structural motifs is paramount to interpreting its mass spectrum. The pyrazole ring, a five-membered aromatic heterocycle, is susceptible to characteristic fragmentation pathways, while the ethanol side chain introduces additional cleavage sites. This guide will elucidate these pathways, providing a predictive framework for the analysis of this compound.

Predicted Electron Ionization (EI) Mass Spectrum

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. While an experimental spectrum for this specific molecule is not publicly available, we can predict the major fragment ions based on established fragmentation patterns of pyrazoles and alcohols.[1][2][3]

Predicted Key Fragment Ions

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Structure | Description of Fragmentation |

| 154 | [C8H14N2O]+• | Molecular Ion (M+•) |

| 139 | [C7H11N2O]+ | Loss of a methyl radical (•CH3) from the pyrazole ring. |

| 123 | [C7H11N2]+ | Loss of the terminal CH2OH group. |

| 110 | [C6H10N2]+• | Cleavage of the C-C bond in the ethanol side chain (loss of C2H4O). |

| 97 | [C5H9N2]+ | The 3,5-dimethylpyrazolium cation, a highly stable fragment. |

| 82 | [C4H6N2]+• | Loss of a methyl group from the 3,5-dimethylpyrazole ring. |

| 67 | [C3H3N2]+ | Further fragmentation of the pyrazole ring. |

| 54 | [C3H4N]+ | Fragmentation of the pyrazole ring with loss of N2. |

| 44 | [C2H6N]+ | A fragment containing the nitrogen from the pyrazole and the ethyl linker. |

| 31 | [CH2OH]+ | Characteristic fragment for primary alcohols.[3] |

Proposed Fragmentation Pathways

The fragmentation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol under EI conditions is expected to be initiated by the removal of an electron to form the molecular ion (M+•) at m/z 154. This energetically unstable species will then undergo a series of competing fragmentation reactions.

Alpha-Cleavage of the Ethanol Side Chain

The presence of the hydroxyl group makes the C-C bond adjacent to it susceptible to cleavage. This can lead to the formation of the resonance-stabilized oxonium ion at m/z 31, a hallmark of primary alcohols.[3]

Cleavage at the N-Ethyl Linker

Cleavage of the bond between the pyrazole nitrogen and the ethyl group is a likely event, leading to the formation of the stable 3,5-dimethylpyrazole radical cation at m/z 96 or the 3,5-dimethylpyrazolium cation at m/z 97. The latter is expected to be a prominent peak due to its aromatic stability.

Fragmentation of the Pyrazole Ring

Substituted pyrazoles are known to undergo characteristic ring fragmentation.[1][2] This can involve the loss of a nitrogen molecule (N2) or hydrogen cyanide (HCN), leading to a variety of smaller fragment ions.

A proposed fragmentation pathway is illustrated in the following diagram:

Caption: Proposed EI fragmentation pathway for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol.

Experimental Protocol for Mass Spectrometric Analysis

To obtain a high-quality mass spectrum of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, the following experimental protocol is recommended.

Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

-

Dilution: Prepare a working solution with a concentration of approximately 1-10 µg/mL.

Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Inlet System: Gas chromatography (GC) is the preferred inlet system for volatile and thermally stable compounds like this. A direct insertion probe (DIP) can also be used.

-

GC Conditions (if applicable):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Analyzer Settings:

-

Mass Range: m/z 30-200.

-

Scan Rate: 2 scans/second.

-

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for the GC-MS analysis of the target compound.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are based on well-established principles of mass spectrometry.[4] To ensure the validity of the obtained data, the following steps should be taken:

-

Mass Accuracy: High-resolution mass spectrometry will provide accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a powerful tool for confirming the proposed structures.

-

Isotope Pattern: The presence of naturally occurring isotopes (e.g., 13C) will result in a characteristic isotope pattern for each ion. The observed pattern should match the theoretical pattern for the proposed elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To confirm the proposed fragmentation pathways, tandem mass spectrometry experiments can be performed. This involves isolating a specific precursor ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation (CID) to observe its daughter ions.

Conclusion

The mass spectrometric analysis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol provides a wealth of structural information. By understanding the fundamental principles of its fragmentation, researchers can confidently identify and characterize this molecule. The predictive framework and experimental protocols detailed in this guide offer a robust starting point for the analysis of this and structurally related compounds.

References

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).

- Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. (1967). DOI: 10.1039/J29670000885.

- Electron Ionization Mass Spectra of Organophosphorus Compounds, Part II: Mass Spectrometric Fragmentation of Spiro (indene-2,3 - ResearchGate. (n.d.).

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.).

- Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (n.d.).

- 12.2% 116,000 120M TOP 1% 154 3,900 - ResearchGate. (n.d.).

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.).

- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol | Sigma-Aldrich. (n.d.).

- 20000-80-0|2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol - BLDpharm. (n.d.).

- 2-(3,5-diphenylpyrazol-1-yl)ethanol Formula - Echemi. (n.d.).

- mass spectra - fragmentation patterns - Chemguide. (n.d.).

- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine - PubChem. (n.d.).

- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol | Sigma-Aldrich. (n.d.).

- mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials - CrystEngComm (RSC Publishing). (n.d.).

- Mass Spectrometry: Fragmentation. (n.d.).